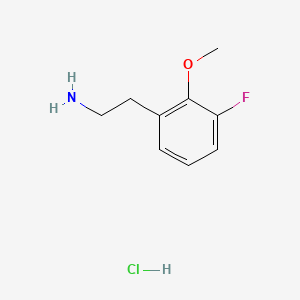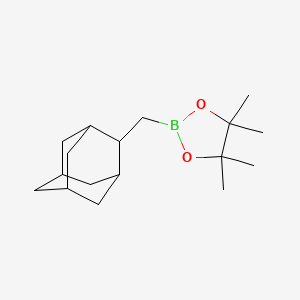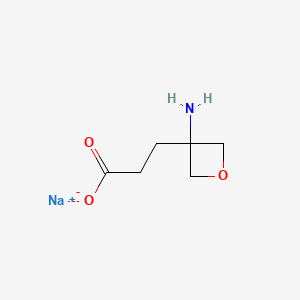
Sodium 3-(3-aminooxetan-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(3-aminooxetan-3-yl)propanoate is a chemical compound that features an oxetane ring, an amino group, and a propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloropropanoic acid with an oxetane derivative under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like preparative HPLC can be employed to achieve the desired quality .
Types of Reactions:
Oxidation: Sodium 3-(3-aminooxetan-3-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxetane derivatives.
Applications De Recherche Scientifique
Chemistry: Sodium 3-(3-aminooxetan-3-yl)propanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins with unique properties .
Mécanisme D'action
The mechanism of action of Sodium 3-(3-aminooxetan-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a reactive site, facilitating interactions with biological molecules. The amino group can form hydrogen bonds, while the propanoate moiety can participate in ionic interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Sodium propanoate: Similar in having a propanoate moiety but lacks the oxetane ring and amino group.
3-Aminooxetan-3-yl methanol: Contains the oxetane ring and amino group but lacks the propanoate moiety.
Uniqueness: Sodium 3-(3-aminooxetan-3-yl)propanoate is unique due to the presence of both the oxetane ring and the propanoate moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C6H10NNaO3 |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
sodium;3-(3-aminooxetan-3-yl)propanoate |
InChI |
InChI=1S/C6H11NO3.Na/c7-6(3-10-4-6)2-1-5(8)9;/h1-4,7H2,(H,8,9);/q;+1/p-1 |
Clé InChI |
QDGBBKMUSIAHAC-UHFFFAOYSA-M |
SMILES canonique |
C1C(CO1)(CCC(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


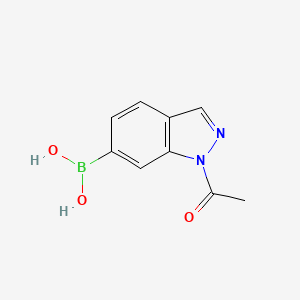
![4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B13468802.png)
![tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride](/img/structure/B13468809.png)
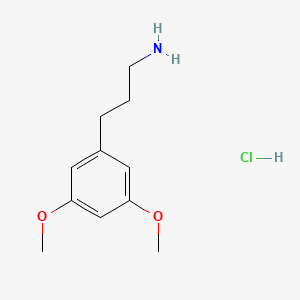

![3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13468829.png)
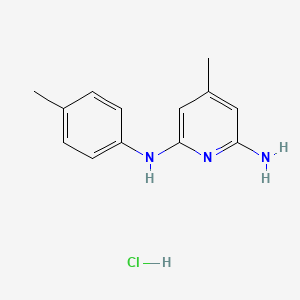
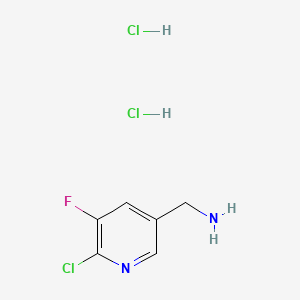
![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
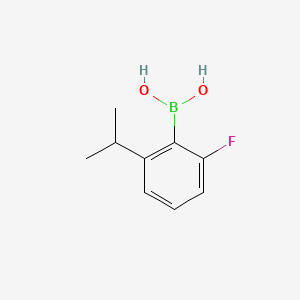
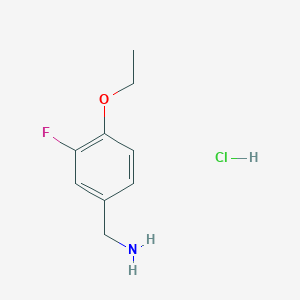
![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
